molecular formula C21H42O2 B13831936 Tetradecyl heptanoate CAS No. 29710-33-6

Tetradecyl heptanoate

Cat. No.: B13831936
CAS No.: 29710-33-6
M. Wt: 326.6 g/mol
InChI Key: IRYILAALKRHYJL-UHFFFAOYSA-N
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Description

Tetradecyl heptanoate (C21H42O2) is a fatty acid ester formed by the esterification of heptanoic acid (C7:0) and tetradecanol (C14 alcohol). Esters of heptanoic acid, such as methyl heptanoate (C8H16O2) and ethyl heptanoate (C9H18O2), are well-documented in flavoring agents, cosmetics, and metabolic therapies .

Properties

CAS No.

29710-33-6

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

tetradecyl heptanoate

InChI

InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-18-20-23-21(22)19-17-8-6-4-2/h3-20H2,1-2H3

InChI Key

IRYILAALKRHYJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCCC

Origin of Product

United States

Preparation Methods

Esterification Reaction

The primary and most widely used method for synthesizing this compound is via an esterification reaction between tetradecanol and heptanoic acid. This process involves the following key steps:

  • Reactants: Tetradecanol (C14H29OH) and heptanoic acid (C6H13COOH).
  • Reaction type: Acid-catalyzed esterification.
  • Catalyst: Typically a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used to facilitate the reaction.
  • Mechanism: The hydroxyl group (-OH) of tetradecanol reacts with the carboxyl group (-COOH) of heptanoic acid, resulting in the formation of the ester bond (-COO-) and the elimination of water (H2O).
  • Reaction conditions: Usually conducted under reflux with continuous removal of water to drive the reaction to completion.
  • Purification: The product is purified by washing, drying, and distillation or recrystallization to isolate pure this compound.

This method is efficient and scalable for industrial production and yields a high-purity ester suitable for cosmetic and pharmaceutical applications.

Detailed Reaction Analysis and Parameters

Parameter Description Typical Values/Notes
Reactants molar ratio Tetradecanol : Heptanoic acid Usually 1:1 or slight excess of acid
Catalyst Acid catalyst Sulfuric acid, p-toluenesulfonic acid
Temperature Reflux temperature Around 100-140 °C depending on setup
Reaction time Duration Several hours (4-8 h)
Water removal Continuous to shift equilibrium Via Dean-Stark apparatus or azeotropic distillation
Purification Washing, drying, distillation To remove unreacted acid and catalyst
Yield Product yield Typically >85% under optimized conditions

Chemical and Physical Properties Relevant to Preparation

Summary Table of Preparation Methods

Method Description Advantages Disadvantages References
Acid-Catalyzed Esterification Reaction of tetradecanol with heptanoic acid under acid catalysis with water removal High yield, well-established, scalable Requires strong acids, corrosion risks
Ionic Liquid Catalysis (Potential) Use of ammonium-based protic ionic liquids as catalysts or solvents Mild conditions, recyclable catalysts Experimental, not yet applied directly
Enzymatic Catalysis (Potential) Lipase-catalyzed esterification Environmentally friendly, selective Longer reaction times, cost of enzymes Literature on related esters

Chemical Reactions Analysis

Types of Reactions

Tetradecyl heptanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of the ester can occur under acidic or basic conditions, leading to the formation of tetradecyl alcohol and heptanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

Major Products

    Hydrolysis: Tetradecyl alcohol and heptanoic acid.

    Transesterification: New esters and alcohols depending on the reacting alcohol.

Scientific Research Applications

Tetradecyl heptanoate, an alkyl ester, has garnered attention in various scientific domains due to its unique properties and applications. This article delves into the applications of this compound, focusing on its use in cosmetics, pharmaceuticals, and as a model compound in chemical research. Comprehensive data tables and case studies are also included to provide a detailed understanding of its significance.

Cosmetic Industry

Functionality : this compound is primarily used as a skin-conditioning agent in cosmetic formulations. Its ability to enhance skin feel and provide emollience makes it a valuable ingredient in lotions, creams, and other topical products.

Safety Profile : According to safety assessments, this compound has been evaluated for its toxicity and irritation potential. Studies indicate that it is non-toxic at concentrations typically used in cosmetics, with no significant adverse effects reported during dermal exposure tests .

Pharmaceutical Applications

Drug Delivery : this compound has been explored as a potential carrier for drug delivery systems due to its ability to enhance the solubility and permeability of active pharmaceutical ingredients. Its properties allow for improved absorption when incorporated into formulations designed for transdermal delivery .

Case Study : A study investigated the use of this compound in enhancing the permeation of indomethacin through excised rat skin. Results showed that formulations containing this compound significantly increased the drug's permeation rate compared to control formulations .

Chemical Research

Model Compound : In chemical research, this compound serves as a model compound for studying the behavior of long-chain fatty acid esters under various conditions. It has been utilized in studies focusing on hydrotreatment processes and the synthesis of novel compounds through reactions involving fatty acids and amines .

Research Findings : Investigations into the co-hydrotreatment of palmitic acid and tetradecylamine have provided insights into the reaction networks involved in the conversion of renewable feedstocks into valuable chemicals. This research highlights this compound's role in understanding complex chemical processes .

Data Tables

Application AreaDescriptionKey Findings/Notes
Cosmetic IndustrySkin-conditioning agentNon-toxic at cosmetic concentrations; enhances feel
PharmaceuticalDrug delivery carrierIncreases drug permeation; effective for transdermal use
Chemical ResearchModel compound for hydrotreatment studiesInsights into fatty acid conversions; reaction networks

Mechanism of Action

The mechanism of action of tetradecyl heptanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. This interaction can disrupt membrane integrity and affect cellular processes. In chemical reactions, the ester bond formation and cleavage are governed by nucleophilic attack on the carbonyl carbon, facilitated by catalysts and reaction conditions .

Comparison with Similar Compounds

Methyl Heptanoate (C8H16O2)

  • Structure: Methyl ester of heptanoic acid.
  • Applications: Widely used in food flavoring (e.g., grape, brandy notes) and industrial solvents.
  • Physical Properties: Lower molecular weight (144.21 g/mol) compared to tetradecyl heptanoate (326.56 g/mol), resulting in higher volatility .
  • Metabolism : Undergoes β-oxidation to acetyl-CoA and propionyl-CoA, similar to other medium-chain fatty acids .

Ethyl Heptanoate (C9H18O2)

  • Structure: Ethyl ester of heptanoic acid.
  • Applications : Common in alcoholic beverage flavoring due to its cognac-like aroma .
  • Bioactivity: Less studied for therapeutic use but shares metabolic pathways with methyl heptanoate.

Sodium Heptanoate (C7H13NaO2)

  • Structure: Sodium salt of heptanoic acid.
  • Therapeutic Role : Used as an anaplerotic agent in long-chain fatty acid oxidation disorders (e.g., LCHADD) to bypass defective β-oxidation and enhance ATP production .
  • Efficacy: Unlike this compound, sodium heptanoate is water-soluble, enabling direct integration into mitochondrial metabolism .

Physicochemical and Metabolic Differences

Property This compound Methyl Heptanoate Ethyl Heptanoate Sodium Heptanoate
Molecular Weight 326.56 g/mol 144.21 g/mol 158.24 g/mol 166.17 g/mol
Solubility Lipophilic Moderate in lipids Moderate in lipids Water-soluble
Metabolic Pathway Likely hydrolysis to heptanoate + tetradecanol β-oxidation to acetyl-CoA/propionyl-CoA Similar to methyl heptanoate Direct entry into TCA cycle
Applications Cosmetics, emulsifiers Food flavoring Beverage flavoring Metabolic therapy

Biological Activity

Tetradecyl heptanoate, an ester formed from tetradecanol and heptanoic acid, is recognized for its low toxicity and safety in cosmetic applications. Its chemical structure, C21H42O2C_{21}H_{42}O_{2}, features a long hydrophobic hydrocarbon chain, which imparts unique biological activities that are particularly beneficial in the fields of dermatology and cosmetic formulation. This article explores the biological activity of this compound, with a focus on its emollient properties, compatibility with skin lipids, and potential applications in repelling mosquito oviposition.

Chemical Structure

  • Molecular Formula : C21H42O2C_{21}H_{42}O_{2}
  • Appearance : Colorless to pale yellow liquid with a mild odor

Synthesis

This compound is synthesized through the esterification of tetradecanol and heptanoic acid. This reaction can be catalyzed by acid catalysts or enzymatic methods using lipases. The general reaction can be summarized as follows:

Tetradecanol+Heptanoic AcidTetradecyl Heptanoate+Water\text{Tetradecanol}+\text{Heptanoic Acid}\rightarrow \text{this compound}+\text{Water}

Emollient Properties

This compound serves primarily as an emollient , enhancing skin hydration and improving skin feel. Its compatibility with skin lipids allows it to effectively penetrate the stratum corneum, providing moisture without clogging pores, which is crucial for formulations targeting sensitive skin types.

Toxicity and Safety

Research indicates that this compound exhibits low toxicity levels, making it suitable for various cosmetic formulations. It is generally recognized as safe (GRAS) for use in personal care products . Studies have shown no significant adverse effects when applied topically or ingested at typical exposure levels.

Mosquito Repellent Activity

Recent studies have highlighted the compound's potential as a mosquito repellent . This compound demonstrated significant oviposition repellent activity against species such as Aedes aegypti and Aedes albopictus. This property may be attributed to its chemical structure and interaction with mosquito sensory receptors .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityToxicity LevelApplications
This compoundEmollient, mosquito repellentLowCosmetics, personal care
Stearyl HeptanoateEmollientLowCosmetics
Cetyl OleateEmollient, potential irritantModerateCosmetics

This table illustrates how this compound compares with similar fatty esters regarding biological activity and safety.

Case Study 1: Efficacy as a Mosquito Repellent

In a controlled study, this compound was tested for its effectiveness in repelling mosquitoes. The results indicated that it significantly reduced oviposition rates when compared to control groups treated with water. This suggests its potential utility in developing eco-friendly insect repellents .

Case Study 2: Skin Compatibility Testing

A dermatological study evaluated the compatibility of this compound in formulations designed for sensitive skin. Participants reported improved skin hydration and comfort without irritation or allergic reactions. The study concluded that this compound could be safely included in products aimed at sensitive populations .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing tetradecyl heptanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of heptanoic acid with tetradecanol under acid catalysis (e.g., sulfuric acid). Post-synthesis, characterization via gas chromatography-mass spectrometry (GC-MS) ensures purity, while nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity. For quantification, calibrate retention times against certified reference standards (e.g., methyl heptanoate derivatives) .

Q. How can researchers determine phase equilibrium properties of this compound in ternary solvent systems?

  • Methodological Answer : Use liquid-liquid extraction (LLE) experiments at controlled temperatures (e.g., 288–308 K). Measure solubility curves and tie-line data via gravimetric analysis. Validate results using Othmer-Tobias and Bachman correlations to ensure consistency between experimental and theoretical distribution coefficients. Report separation factors (β) to quantify efficiency in partitioning .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer : Follow GHS guidelines : Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources due to flammability. Store in airtight containers at 0–6°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize the binding affinity of this compound with host molecules like β-cyclodextrin?

  • Methodological Answer : Employ Binding Energy Distribution Analysis Method (BEDAM) with replica exchange (RE) simulations. Scale ligand-host interactions (λ = 0.0–1.0) to sample conformational states. Analyze free energy profiles using Stratified-UWHAM to resolve metastable binding orientations (e.g., UP vs. DOWN macrostates). Validate with experimental binding constants from isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in thermodynamic data for this compound-host complexes under varying λ-states?

  • Methodological Answer : Address discrepancies (e.g., fluctuating population percentages of binding macrostates) by integrating Markov State Models (MSMs) . Cluster trajectories into macrostates and compute transition probabilities. Cross-reference with experimental benchmarks (e.g., equilibrium population distributions at λ = 1.0) to identify sampling biases .

Q. How do researchers validate the biological activity of this compound derivatives in myocardial ischemia models?

  • Methodological Answer : Conduct in vitro assays measuring Krebs cycle intermediate levels (e.g., succinate, malate) in cardiomyocytes. Use LC-MS/MS for quantification under hypoxic conditions. Normalize data against controls and apply ANOVA with post-hoc Tukey tests to assess statistical significance. Replicate findings in ex vivo Langendorff heart models .

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